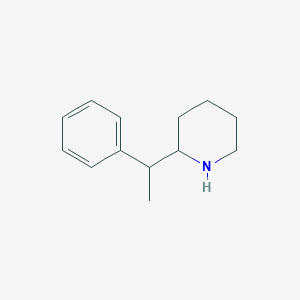
2-(2-Bromopropyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromopropyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromopropyl group attached to the second carbon and a methyl group attached to the sixth carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopropyl)-6-methylpyridine typically involves the bromination of 2-propyl-6-methylpyridine. This can be achieved by reacting 2-propyl-6-methylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the propyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(2-Bromopropyl)-6-methylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: When treated with strong bases like sodium or potassium hydroxide, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Elimination: Strong bases like sodium hydroxide or potassium hydroxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products Formed:
Substitution: Formation of 2-(2-Hydroxypropyl)-6-methylpyridine, 2-(2-Aminopropyl)-6-methylpyridine, etc.
Elimination: Formation of 2-(Prop-1-en-2-yl)-6-methylpyridine.
Oxidation: Formation of 2-(2-Hydroxypropyl)-6-methylpyridine or 2-(2-Oxopropyl)-6-methylpyridine.
Scientific Research Applications
2-(2-Bromopropyl)-6-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Bromopropyl)-6-methylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a bromine atom and a hydrogen atom, forming a double bond. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile or base used.
Comparison with Similar Compounds
2-Bromopropane: A halogenated hydrocarbon used in organic synthesis.
6-Methylpyridine: A simple methyl-substituted pyridine.
2-(2-Chloropropyl)-6-methylpyridine: A similar compound with a chlorine atom instead of bromine.
Uniqueness: 2-(2-Bromopropyl)-6-methylpyridine is unique due to the presence of both a bromopropyl and a methyl group on the pyridine ring, which imparts specific reactivity and properties. The bromine atom makes it a good leaving group, facilitating substitution and elimination reactions, while the methyl group can influence the compound’s steric and electronic properties.
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-(2-bromopropyl)-6-methylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(10)6-9-5-3-4-8(2)11-9/h3-5,7H,6H2,1-2H3 |
InChI Key |
CNPCEISDZSXZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CC(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)

![ethyl2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetate](/img/structure/B13594717.png)




